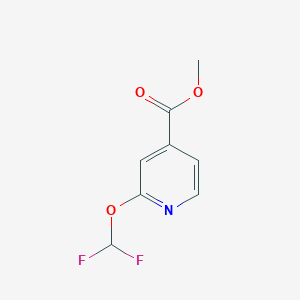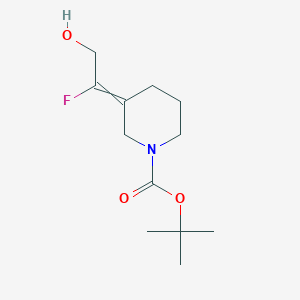![molecular formula C6H12N2O2S B1404314 2-(メチルスルホニル)-2,5-ジアザビシクロ[2.2.1]ヘプタン CAS No. 944068-43-3](/img/structure/B1404314.png)
2-(メチルスルホニル)-2,5-ジアザビシクロ[2.2.1]ヘプタン
概要
説明
2-(Methylsulfonyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a diazabicycloheptane core with a methylsulfonyl group attached
科学的研究の応用
2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists.
Materials Science: Its stability and reactivity make it useful in the development of new materials with specific properties, such as polymers or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a [4+2] cycloaddition reaction, where a diene reacts with a dienophile under specific conditions to form the bicyclic structure.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the bicyclic amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through its diazabicycloheptane core and methylsulfonyl group. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the diaza or methylsulfonyl groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Bicyclo[3.1.1]heptane: A related bicyclic compound with a different ring structure.
Uniqueness
2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of both the diazabicycloheptane core and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFMRBHXRDGEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)

![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)










![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)
